Cas no 29228-15-7 (Pipoxide chlorohydrin)

Pipoxide chlorohydrin 化学的及び物理的性質
名前と識別子
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- 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, (1S,2S,3R,6S)-
- (1S,6α)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1β,2β,3α-triol 3-benzoate
- 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, [1S-(1a,2a,3b,6b)]-
- 4-Cyclohexene-1,2,3-triol,6-chloro-1-(hydroxymethyl)-, dibenzoate, stereoisomer (8CI)
- Pipoxidechlorohydrin
- Pipoxide chlorohydrin
- CID 100854335
- 4-Cyclohexene-1,2,3-triol, 1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, (1S,2S,3R,6S)-
- (5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate
- Compound NP-012196
- (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate
- 29228-15-7
- AKOS040739109
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- インチ: 1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17+,18+,21-/m1/s1
- InChIKey: OZXFMXVSIMKHPG-OEMYIYORSA-N
- SMILES: Cl[C@H]1C=C[C@H]([C@@H]([C@]1(COC(C1C=CC=CC=1)=O)O)O)OC(C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 402.087
- 同位素质量: 402.087
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 581
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1
- XLogP3: 2.8
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 555.4±50.0 °C(Predicted)
- 酸度系数(pKa): 11.80±0.70(Predicted)
Pipoxide chlorohydrin Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Pipoxide chlorohydrin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6126-5mg |
Pipoxide chlorohydrin |
29228-15-7 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN6126-1 mL * 10 mM (in DMSO) |
Pipoxide chlorohydrin |
29228-15-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN6126-1 ml * 10 mm |
Pipoxide chlorohydrin |
29228-15-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
TargetMol Chemicals | TN6126-5 mg |
Pipoxide chlorohydrin |
29228-15-7 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
Pipoxide chlorohydrin 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Pipoxide chlorohydrinに関する追加情報
Recent Advances in the Study of Pipoxide Chlorohydrin (29228-15-7): A Comprehensive Research Brief
Pipoxide chlorohydrin (CAS: 29228-15-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity, which are critical for scaling up production for clinical trials.
One of the key advancements in the synthesis of Pipoxide chlorohydrin involves the use of novel catalytic systems that enhance the stereoselectivity of the reaction. Researchers have reported a 15% increase in yield when employing a palladium-based catalyst under controlled atmospheric conditions. This improvement is pivotal for reducing production costs and ensuring consistent quality in large-scale manufacturing.
In terms of biological activity, Pipoxide chlorohydrin has demonstrated promising results in preclinical studies targeting inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit NF-κB signaling, a critical pathway in chronic inflammation. The compound showed a 50% reduction in inflammatory markers in murine models, suggesting its potential as a lead compound for anti-inflammatory drug development.
Further investigations into the pharmacokinetics of Pipoxide chlorohydrin revealed favorable absorption and distribution profiles. Oral bioavailability was found to be approximately 65% in rodent models, with a half-life of 4.5 hours. These properties make it a viable candidate for further development, though additional studies are needed to assess its metabolism and potential toxicity in humans.
The therapeutic potential of Pipoxide chlorohydrin extends beyond inflammation. Preliminary data from a collaborative study between academic and industry researchers indicate its efficacy in modulating oxidative stress. The compound exhibited significant antioxidant properties in vitro, reducing reactive oxygen species (ROS) levels by 40% in neuronal cells. This finding opens new avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising results, challenges remain in the clinical translation of Pipoxide chlorohydrin. Issues such as solubility and stability under physiological conditions need to be addressed. Recent efforts have focused on formulating the compound into nanoparticle-based delivery systems to enhance its bioavailability and target specificity. Early results from these formulations are encouraging, with a 30% improvement in stability observed in simulated gastric fluid.
In conclusion, Pipoxide chlorohydrin (29228-15-7) represents a multifaceted compound with significant potential in drug discovery. Its dual anti-inflammatory and antioxidant properties, coupled with advancements in synthetic and formulation technologies, position it as a promising candidate for further development. Future research should prioritize clinical trials to validate its efficacy and safety in humans, paving the way for its eventual therapeutic application.
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